(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide is an organic compound with a complex structure that includes a methoxyphenoxy group, a nitrophenyl group, and a prop-2-enamide moiety
Preparation Methods
The synthesis of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:
Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate alkylating agent to form the 2-(2-methoxyphenoxy)ethyl intermediate.
Nitration of the Phenyl Ring:
Formation of the Prop-2-enamide Moiety: This step involves the reaction of the nitrophenyl intermediate with an appropriate amide-forming reagent to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the methoxyphenoxy group are replaced by other groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures to ensure the desired reaction pathway.
Scientific Research Applications
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
(2E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide can be compared with similar compounds such as:
Ethyl acetoacetate: This compound is used in organic synthesis and has similar functional groups but differs in its overall structure and reactivity.
Disilane-bridged architectures: These compounds have unique electronic structures and are used in materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(E)-N-[2-(2-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18N2O5/c1-24-16-4-2-3-5-17(16)25-13-12-19-18(21)11-8-14-6-9-15(10-7-14)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-8+ |
InChI Key |
NLLDMLGXSOHBPG-DHZHZOJOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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